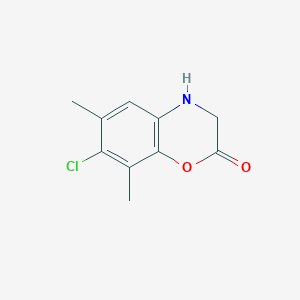

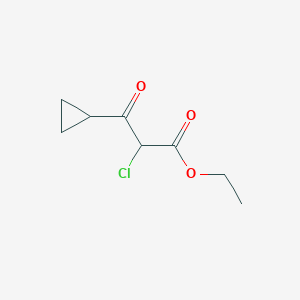

7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one (CDMB) is a heterocyclic compound used in a variety of scientific research applications. CDMB is recognized for its unique properties, such as its ability to form strong bonds with other molecules, its high solubility in water, and its low toxicity. CDMB is most commonly used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.

Scientific Research Applications

Ring Transformations and Reactivity Studies

The reactivity and ring transformations of heterocyclic compounds, including benzoxazine derivatives, have been a subject of study, exploring how these compounds interact with different reagents and under varying conditions. For instance, research by Geerts and Plas (1978) explored the transformations of heterocyclic halogeno compounds with nucleophiles, highlighting the complex chemistry and potential application in synthesizing new molecules (Geerts & Plas, 1978).

Structural and Electrochemical Properties

Benzoxazine derivatives have been analyzed for their structural and electrochemical properties. A study by Suetrong et al. (2021) focused on dihydro-benzoxazine dimer derivatives, examining their crystal structures and electrochemical characteristics. This research provides insights into the potential of these compounds in materials science, particularly in developing novel materials with specific electrochemical behaviors (Suetrong et al., 2021).

NMR Assays and Stereochemistry

The use of NMR techniques to assay diastereoisomers of benzoxazine derivatives has been detailed, exemplifying the compound's utility in stereochemical analyses. Reisberg, Brenner, and Bodin (1974) developed a quantitative NMR method to determine the ratio of diastereoisomers in a benzoxazine compound, showcasing the importance of these methods in elucidating molecular structures and compositions (Reisberg, Brenner, & Bodin, 1974).

Bioactivity and Ecological Role

The bioactivity and ecological roles of benzoxazinones, a closely related group of compounds, have been extensively studied. Macias et al. (2009) highlighted their phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting their potential application in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).

Fluorescent Dyes and Photophysical Properties

The synthesis and properties of benzoxazin-2-ones as fluorescent dyes were explored by Bris (1985), indicating their application in creating new fluorescent materials for various technological uses (Bris, 1985).

properties

IUPAC Name |

7-chloro-6,8-dimethyl-3,4-dihydro-1,4-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)14-8(13)4-12-7/h3,12H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNIQJHBFNYCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)OC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-6,8-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2539336.png)

![Ethyl 9-chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2539338.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2539339.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2539341.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2539344.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)

![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)